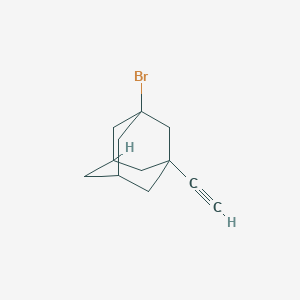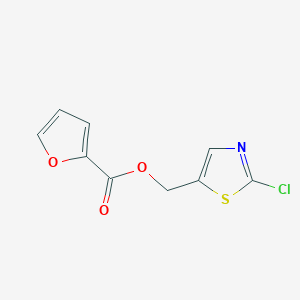![molecular formula C28H23N5O4 B2805386 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207019-42-8](/img/no-structure.png)
5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Uses
- Anticancer Activity : Some studies have synthesized derivatives similar to the chemical compound , focusing on their anticancer evaluation. For instance, derivatives of naphthalene-substituted compounds have shown promising results in in vitro anticancer evaluation against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Salahuddin et al., 2014).
- Antibacterial and Antifungal Activities : The synthesis of novel heterocyclic compounds, including those with 1,3,4-oxadiazole rings, has been explored for their antibacterial and antifungal properties. These compounds have been tested against a range of microbial species, showing significant activity and suggesting their potential in developing new antimicrobial agents (Rai et al., 2009).
- Antioxidant Properties : The evaluation of heterocyclic compounds for their antioxidant activity is another area of interest. Compounds with pyrazoline derivatives, for example, have been synthesized and tested for their ability to scavenge free radicals, indicating their potential as antioxidant agents (Jasril et al., 2019).
Chemical Properties and Synthesis
- Synthetic Approaches : Research into the synthesis of similar compounds has focused on developing efficient, eco-friendly methods. These studies often explore novel synthetic routes or catalysts that can improve the yield and purity of the final products, highlighting the chemical versatility and potential applications of these compounds in various domains (Fu et al., 2016).
- Structure-Activity Relationships (SAR) : Investigations into the SAR of heterocyclic compounds, including pyrazole and oxadiazole derivatives, are crucial for understanding how structural modifications affect biological activity. This research can guide the design of new compounds with enhanced therapeutic potential or specific biological activities (Qi et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then converted to the second intermediate, 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "naphthalene-1-carboxylic acid", "thionyl chloride", "2-amino-3-cyanopyrazine" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 4-ethoxy-3-methoxybenzaldehyde (1.0 g, 5.4 mmol) and hydrazine hydrate (0.5 mL, 10.8 mmol) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Dissolve the solid in acetic anhydride (10 mL) and add sodium acetate (1.0 g, 12.2 mmol). Reflux for 2 hours.", "d. Cool the reaction mixture to room temperature and filter the resulting solid.", "e. Dissolve the solid in ethanol (10 mL) and add thionyl chloride (0.5 mL, 6.8 mmol). Reflux for 2 hours.", "f. Cool the reaction mixture to room temperature and filter the resulting solid to obtain 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 80%).", "Step 2: Synthesis of 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Dissolve 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.2 mmol) and 2-amino-3-cyanopyrazine (0.5 g, 3.3 mmol) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Dissolve the solid in ethanol (10 mL) and add naphthalene-1-carboxylic acid (0.5 g, 2.8 mmol) and triethylamine (0.5 mL, 3.6 mmol). Reflux for 2 hours.", "d. Cool the reaction mixture to room temperature and filter the resulting solid to obtain 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (yield: 70%)." ] } | |
CAS-Nummer |
1207019-42-8 |
Produktname |
5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Molekularformel |
C28H23N5O4 |
Molekulargewicht |
493.523 |
IUPAC-Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H23N5O4/c1-3-36-24-12-11-19(15-25(24)35-2)27-29-26(37-31-27)17-32-13-14-33-23(28(32)34)16-22(30-33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,3,17H2,1-2H3 |
InChI-Schlüssel |
JUYKUDMLMUWMEH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)
![9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805304.png)
![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)
![2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2805309.png)



![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)
![3-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2805318.png)

![(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2805321.png)


